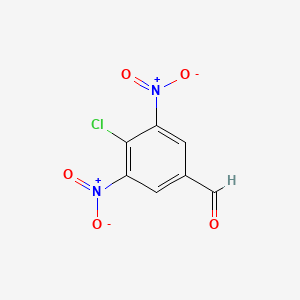

4-Chloro-3,5-dinitrobenzaldehyde

Vue d'ensemble

Description

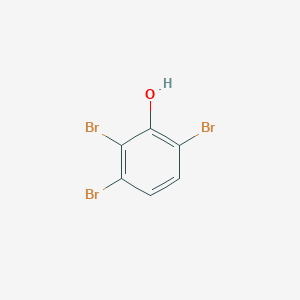

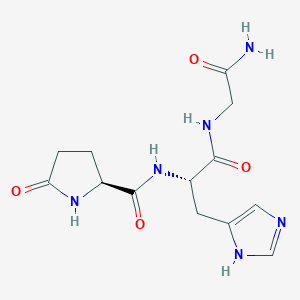

4-Chloro-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C7H3ClN2O5 and a molecular weight of 230.56 . It is mainly used in chemical analysis due to its ability to react with glutathione, a tripeptide found in animals, plants, and bacteria.

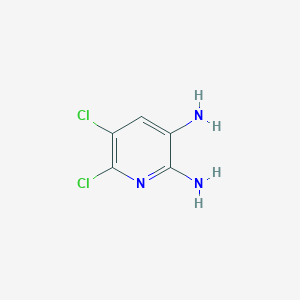

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom and two nitro groups, as well as an aldehyde group . The exact mass of the molecule is 229.97300 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it’s known that this compound can react with glutathione. More research would be needed to provide a comprehensive analysis of its chemical reactions.Physical And Chemical Properties Analysis

This compound has a density of 1.686g/cm3, a boiling point of 355ºC at 760 mmHg, and a flash point of 168.5ºC . The compound’s LogP value is 3.01530, indicating its lipophilicity .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- 4-Chloro-3,5-dinitrobenzaldehyde has been used in various synthesis and chemical reaction studies. It has shown reactivity towards nucleophiles, demonstrating its potential in creating intermediate compounds for further chemical research. For instance, nitration of 4-hydroxybenzaldehyde led to the production of 4-chloro-2,6-dinitrobenzaldehyde, which was further reactive towards methoxyamine, creating intermediate compounds useful in spin trapping and pH sensing applications (Ioniță, 2008).

Structural Analysis and Characterization

- Structural analysis and characterization of compounds related to this compound have been conducted to understand their chemical properties better. For example, studies on the stabilities of Meisenheimer complexes and long-range spin-spin couplings in di-substituted benzaldehydes provide insights into the behavior of such compounds under different conditions (Crampton, Ghariani, & Willison, 1974); (Kowalewski & Kowalewski, 1965).

Applications in Organic Synthesis

- The compound has been integral in the synthesis of various organic molecules. For instance, it has been used in the preparation of substituted benzaldehydes, which are valuable synthetic precursors. This includes the synthesis of 4-tert-butyl-3,5-dinitrobenzaldehyde, which was initially misidentified as a different isomer (Martin, Mercado, & Mayer, 2019).

Analytical Chemistry Applications

- In analytical chemistry, studies involving chlorinated 4-hydroxybenzaldehydes, including compounds similar to this compound, have explored their separation using chromatographic techniques. This contributes to the understanding of the behavior of such compounds in analytical settings (Korhonen & Knuutinen, 1984).

Reaction Mechanisms and Kinetics

- Research has also focused on understanding the reaction mechanisms and kinetics involving derivatives of this compound. Studies like those on the reaction of 2,4-dinitrobenzaldehyde with hydroxide ion provide insights into the behavior of similar compounds under reactive conditions (Macháček, Manová, Sedlák, & Štěrba, 1994).

Potential in Material Science

- In material science, derivatives of this compound have been investigated for their potential in creating novel materials, such as in the synthesis of liquid crystalline and fire retardant molecules (Jamain, Khairuddean, & Tay Guan-Seng, 2020).

Safety and Hazards

Safety data indicates that exposure to 4-Chloro-3,5-dinitrobenzaldehyde should be avoided. In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately .

Propriétés

IUPAC Name |

4-chloro-3,5-dinitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O5/c8-7-5(9(12)13)1-4(3-11)2-6(7)10(14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULAFIJIWWVMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546602 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59893-50-4 | |

| Record name | 4-Chloro-3,5-dinitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

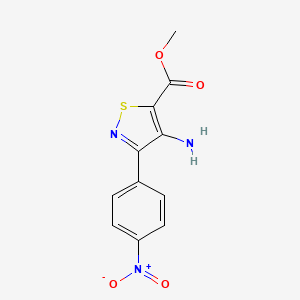

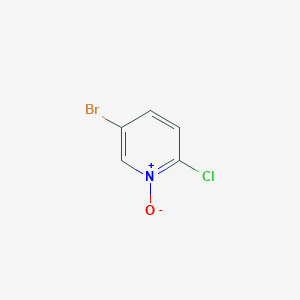

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azane;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B1355247.png)